![molecular formula C16H13N3O B2484573 2-烯丙基-1-羟基-3-甲基吡啶并[1,2-A]苯并咪唑-4-碳腈 CAS No. 612037-53-3](/img/structure/B2484573.png)

2-烯丙基-1-羟基-3-甲基吡啶并[1,2-A]苯并咪唑-4-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

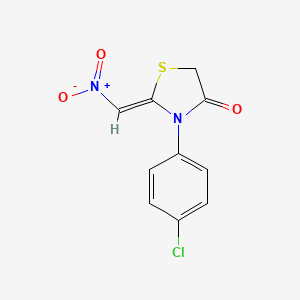

The synthesis of benzimidazole derivatives, including structures related to 2-Allyl-1-hydroxy-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile, often involves the condensation of o-phenylenediamine with acids or their derivatives. A notable method includes the reaction of 2-benzoyl benzimidazole with ethyl 4-bromo-3-arylbut-2-enoate, yielding compounds with varying absorption and fluorescence characteristics depending on the substituents (Chen et al., 2012).

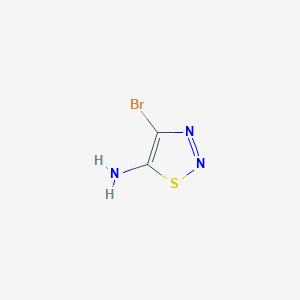

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including the target compound, can be elucidated through techniques such as X-ray crystallography, NMR, and HRMS. These compounds often display interesting optical properties, including fluorescence, which can be influenced by their molecular structure (Chen et al., 2012).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including cyclization, formylation, chlorination, and conversion into azido, amino, piperidino, and methoxy derivatives. Their reactivity can lead to compounds with potential antimicrobial activity and other biological properties (Rida et al., 1988).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. These properties are critical for their application in various fields, including material science and pharmaceuticals.

Chemical Properties Analysis

Benzimidazole derivatives exhibit a wide range of chemical properties, including antibacterial, antifungal, and antiproliferative activities. These properties are influenced by their chemical structure and the presence of functional groups, which can interact with biological targets (Rida et al., 1988).

科学研究应用

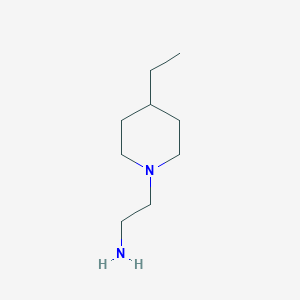

酶抑制和药物代谢研究

类似化合物的一个重要应用领域是在酶抑制和药物代谢方面。像(S)-6-(2-羟基-2-甲基丙基)-3-((S)-1-(4-(1-甲基-2-氧代-1,2-二氢吡啶-4-基)苯基)乙基)-6-苯基-1,3-噁唑烷-2-酮和(4aR,9aS)-1-(1H-苯并[d]咪唑-5-羰基)-2,3,4,4a,9,9a-六氢-1-H-茚[2,1-b]吡啶-6-碳腈盐酸盐等结构相似的化合物已被开发为11β-羟基类固醇脱氢酶1型酶的有效和选择性抑制剂。这些化合物用于治疗2型糖尿病,并标记有碳-13和碳-14用于药物代谢和其他研究(Latli等,2017)。

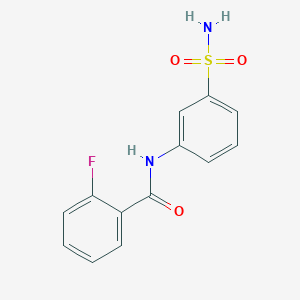

荧光性质和纺织工业应用

类似于2-烯丙基-1-羟基-3-甲基吡啶[1,2-A]苯并咪唑-4-碳腈的结构的化合物已被研究其荧光性质。例如,2-氨基-3-甲基-1-氧代-1H,4H-吡啶[1,2-a]苯并咪唑-4-碳腈,是合成噁唑[4',5':5,6]吡啶[1,2-a]苯并咪唑衍生物的关键化合物,已被制备并评估为涤纶纤维的荧光增白剂(Rangnekar & Rajadhyaksha, 1986)。

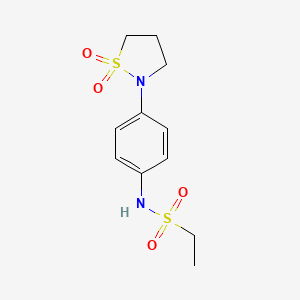

抗菌和抗真菌活性

类似苯并咪唑衍生化合物已被探索其潜在的抗菌和抗真菌活性。例如,取代的吡啶[1,2‐a]苯并咪唑及其衍生物显示出体外抗菌活性,一些化合物对特定细菌菌株显示出有效性(Rida et al., 1988)。另一项研究合成了预期具有抗菌活性的衍生物,揭示许多化合物在体外显示出抗菌效力(Badawey & Gohar, 1992)。

抗肿瘤应用

与2-烯丙基-1-羟基-3-甲基吡啶[1,2-A]苯并咪唑-4-碳腈结构相关的苯并咪唑-嘧啶共轭物已被合成并评估其抗肿瘤性质。这些化合物对各种癌细胞系显示出显著的体外细胞毒活性,表明在癌症治疗中具有潜在应用(Abdel-Mohsen et al., 2010)。

安全和危害

属性

IUPAC Name |

3-methyl-1-oxo-2-prop-2-enyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c1-3-6-11-10(2)12(9-17)15-18-13-7-4-5-8-14(13)19(15)16(11)20/h3-5,7-8,18H,1,6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFQLJKLTOFGHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allyl-1-hydroxy-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2484495.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2484496.png)

![5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484497.png)

![3-allyl-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2484509.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide](/img/structure/B2484510.png)

![3-isopentyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484513.png)